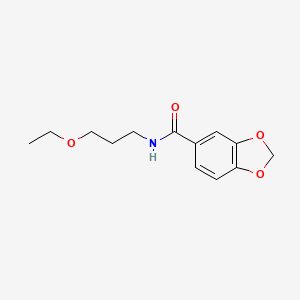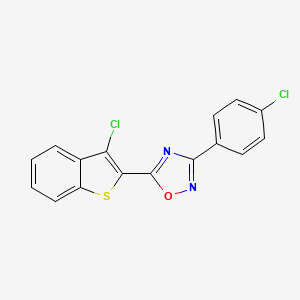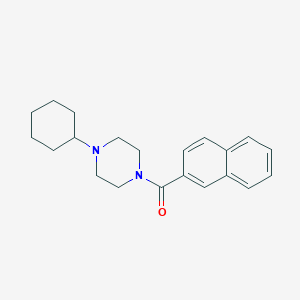
3-(benzoylamino)-4-methyl-N-3-pyridinylbenzamide
Descripción general
Descripción
3-(benzoylamino)-4-methyl-N-3-pyridinylbenzamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.132076794 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
A mini-review discusses the occurrences, toxicities, and ecological risks of Benzophenone-3 (BP-3), a common component in sunscreens and other consumer products. BP-3's widespread use has led to its release into aquatic environments, raising concerns about its impact on these ecosystems. The review highlights BP-3's bioaccumulative nature and its transformation into metabolites with varying estrogenic potencies, underscoring the need for further studies on its long-term environmental consequences (Kim & Choi, 2014).
Advanced Oxidation Processes for Water Treatment
Research on advanced oxidation processes (AOPs) targeting acetaminophen (ACT) in water has generated insights into degradation kinetics, mechanisms, and by-products. A comprehensive review collects and organizes state-of-the-art studies on ACT by-products, their biotoxicity, and proposed degradation pathways. It also employs Fukui function predictions to identify the most reactive sites in the ACT molecule, providing a basis for enhancing ACT degradation via AOP systems (Qutob et al., 2022).
Pharmacological and Nutritional Effects of Natural Coumarins
Another study examines the wide spectrum of bioactivities associated with coumarins, which are fused benzene and pyrone ring systems. The paper discusses the development of coumarin-based drugs, their structure-activity relationships, and the potential for coumarins to be customized to prevent systemic side effects through structural modification. This review aims to aid in the rational design and development of more active and less toxic agents with a coumarin scaffold, highlighting the importance of specific substituents on the coumarin core structure in mediating various biological activities (Zhu & Jiang, 2018).
Optoelectronic Materials Based on Quinazolines and Pyrimidines
The synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been recently explored. A review highlights the applications of luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings, underlining their potential in creating novel optoelectronic materials. This reflects the value of integrating quinazoline and pyrimidine fragments into π-extended conjugated systems for developing materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-benzamido-4-methyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-9-10-16(20(25)22-17-8-5-11-21-13-17)12-18(14)23-19(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPQGPTVDACTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-amino-6-methyl-4-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B4596739.png)
![4-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]pyridine](/img/structure/B4596746.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4596759.png)



![ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4596776.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-propylurea](/img/structure/B4596786.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide](/img/structure/B4596807.png)
![N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4596809.png)


![N-{2-(4-fluorophenyl)-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4596839.png)
![N-butyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4596848.png)
